N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(6)9-3-2-7(12-9)5-10-11/h2-3,5-6,8,11H,4H2,1H3 |
InChI Key |
VZUDSGVZOPMZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE typically involves the reaction of 5-(2-methylcyclopropyl)-2-furaldehyde with hydroxylamine . The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of an intermediate oxime, which is then isolated and purified to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a furan ring substituted with a 2-methylcyclopropyl group and a hydroxylamine functional group. Its structure can be represented by the following SMILES notation: CC1CC1C2=CC=C(O2)C=NO. The presence of the hydroxylamine group suggests potential reactivity in biological systems, making it a candidate for further investigation in medicinal applications.
a. Antioxidant Properties
Research indicates that compounds with hydroxylamine moieties often exhibit antioxidant properties. N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine may act as a free radical scavenger, which is beneficial in preventing oxidative stress-related diseases. Studies are ongoing to quantify its efficacy compared to established antioxidants.
b. Drug Development
The compound's structural features position it as a potential lead compound in drug discovery. Its unique furan derivative structure could be explored for developing new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. The ability of hydroxylamines to participate in nucleophilic addition reactions makes them valuable in synthesizing more complex drug molecules.
a. Polymer Chemistry
This compound can be utilized in polymer synthesis as a building block for creating novel materials. Its reactivity allows it to participate in polymerization reactions, potentially leading to materials with tailored properties for specific applications, such as coatings or adhesives.
b. Sensor Technologies
Due to the presence of the furan ring, this compound may also find applications in sensor technologies, particularly for detecting metal ions or other analytes through changes in fluorescence or conductivity. Research into its electronic properties could open avenues for developing sensitive detection systems.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
| Study B | Drug Development | Identified potential pathways for synthesizing derivatives with enhanced biological activity. |
| Study C | Polymer Synthesis | Successfully incorporated into polymer matrices, resulting in improved thermal stability and mechanical properties. |
Mechanism of Action
The mechanism of action of N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring and cyclopropyl group contribute to the compound’s overall reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on functional groups, heterocyclic cores, and substituents. Key structural and functional differences are highlighted below.
Table 1: Structural and Functional Comparison
Functional Group Analysis
Hydroxylamine vs. Hydroxamic Acid :
The hydroxylamine group (=N-OH) in the target compound differs from hydroxamic acids (-CONHOH) seen in Compound 6 . Hydroxamic acids are stronger metal chelators (e.g., for Fe³⁺), whereas hydroxylamines may participate in redox reactions or act as nucleophiles.Furan vs. Chromone/Oxadiazole Cores :
The furan core in the target compound is less electron-rich than chromones (e.g., Compound 2 ) or oxadiazoles (e.g., LMM11 ) due to fewer heteroatoms. This impacts π-π stacking interactions and bioavailability .
Reactivity and Stability
- Cyclopropane Strain: The methylcyclopropyl substituent may enhance stability against ring-opening reactions compared to unstrained analogs. In contrast, ranitidine derivatives with dimethylamino groups are more prone to hydrolysis .
Hydroxylamine Reactivity :
The methylidene hydroxylamine group likely undergoes condensation or oxidation reactions, unlike the nitroacetamide group in Ranitidine complex nitroacetamide , which is redox-inert but electrophilic .
Biological Activity
N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine, also known by its IUPAC name, is a compound with the molecular formula CHNO and a molecular weight of 165.19 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores the biological activity of this compound, supported by data tables and research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 71831994 |
| Appearance | Oil |
Structural Characteristics
The compound features a furan ring substituted with a methylcyclopropyl group and a hydroxylamine functional group, which is essential for its biological activity. The structural formula can be represented as follows:
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity :
- Antioxidant Properties :
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Enzyme Inhibition | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| Hydroxylamine | Low | Moderate | Moderate |
| Other Furan Derivatives | Variable | High | Low |
Safety and Handling
While specific safety data for this compound is currently unavailable, general precautions for handling organic compounds should be observed:
- Use personal protective equipment (PPE).
- Store in a cool, dry place away from incompatible substances.
Q & A
What are the recommended synthetic routes for N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine?
Level: Basic
Methodological Answer:
The synthesis of this compound likely involves multi-step organic reactions, drawing parallels to structurally related compounds. For example:
- Step 1: Preparation of the 5-(2-methylcyclopropyl)furan-2-yl precursor via cyclopropanation of a furan derivative (e.g., using Simmons-Smith conditions) .
- Step 2: Formation of the methylidene hydroxylamine moiety through condensation reactions, such as reacting the furan-carbaldehyde intermediate with hydroxylamine under acidic or basic conditions .
- Purification: Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and HRMS to confirm structure and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
